molecular formula C11H14INO B13302752 N-(2-iodophenyl)-2-methyloxolan-3-amine

N-(2-iodophenyl)-2-methyloxolan-3-amine

Cat. No.: B13302752
M. Wt: 303.14 g/mol
InChI Key: MHUCRNNOIOQMLL-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-methyloxolan-3-amine: is an organic compound that features an iodophenyl group attached to a methyloxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-methyloxolan-3-amine typically involves the iodination of a phenyl group followed by the formation of the oxolane ring. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity. For instance, a palladium-catalyzed tandem reaction can be employed to introduce the iodophenyl group and subsequently form the oxolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed processes, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, N-(2-iodophenyl)-2-methyloxolan-3-amine serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active molecules .

Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-2-methyloxolan-3-amine exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the iodophenyl group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Uniqueness: N-(2-iodophenyl)-2-methyloxolan-3-amine is unique due to the presence of both an iodophenyl group and an oxolane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-(2-iodophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14INO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

MHUCRNNOIOQMLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=CC=C2I

Origin of Product

United States

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